

Application Notes & Protocols: Analytical Methods for the Identification of Cinnamyl Cinnamate

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Compound of Interest		
Compound Name:	Cinnamyl cinnamate	
Cat. No.:	B1669055	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl cinnamate, also known as styracin, is an ester of cinnamyl alcohol and cinnamic acid.[1][2] It is a naturally occurring compound found in various plants and resins, such as Sumatra and Siam benzoin, and is widely used as a flavoring agent and fragrance ingredient in foods, cosmetics, and pharmaceutical preparations.[1][3][4] Accurate identification and quantification of **cinnamyl cinnamate** are crucial for quality control, formulation development, and regulatory compliance.

This document provides detailed application notes and experimental protocols for the identification and characterization of **cinnamyl cinnamate** using several common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Analytical Techniques Overview

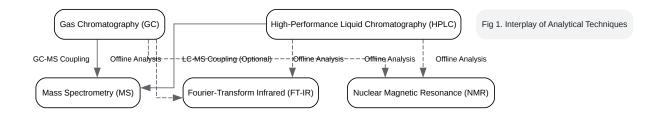
A multi-faceted approach is often employed for the unambiguous identification of **cinnamyl cinnamate**. Chromatographic techniques like GC and HPLC are used to separate the



compound from a sample matrix, while spectroscopic techniques like MS, NMR, and FT-IR provide detailed structural information, confirming its identity.

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating
 volatile and semi-volatile compounds. GC separates cinnamyl cinnamate from other
 components, and MS provides its mass fragmentation pattern, which acts as a molecular
 fingerprint.[5]
- High-Performance Liquid Chromatography (HPLC): Ideal for the analysis of non-volatile or thermally sensitive compounds. HPLC separates cinnamyl cinnamate, and a UV or photodiode array (PDA) detector is typically used for quantification.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation by mapping the carbon-hydrogen framework of the molecule.[5]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid, non-destructive technique that identifies the functional groups present in the molecule based on their absorption of infrared radiation.[5]

The logical relationship between these techniques for a comprehensive analysis is illustrated below.



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Fig 1. Interplay of Analytical Techniques

Experimental Protocols

The following sections detail the standard protocols for each analytical method.



Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the qualitative identification of **cinnamyl cinnamate** in a relatively clean matrix, such as an essential oil or fragrance mixture.

3.1.1 Sample Preparation

- Dilute the sample containing **cinnamyl cinnamate** in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 100-1000 μg/mL.
- Filter the diluted sample through a 0.22 μm syringe filter into a GC vial.

3.1.2 Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1 μL.
- Injector Temperature: 250°C.
- Injection Mode: Split (100:1 ratio).
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.



- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-450.

3.1.3 Data Analysis

- Identify the peak corresponding to cinnamyl cinnamate based on its retention time. The
 Kovats Retention Index for cinnamyl cinnamate on a non-polar column is approximately
 2447.[1][6]
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[2] The mass spectrum should show characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of **cinnamyl cinnamate**.

3.2.1 Sample and Standard Preparation

- Standard Stock Solution: Accurately weigh and dissolve cinnamyl cinnamate reference standard in acetonitrile to prepare a 1 mg/mL stock solution.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL) by diluting the stock solution with the mobile phase.
- Sample Preparation: Dilute the sample with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 μm syringe filter.

3.2.2 Instrumentation and Conditions

- HPLC System: Agilent 1260 Infinity II or equivalent with a UV/PDA detector.
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μm).



Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). For MS compatibility,
 replace any non-volatile acids with 0.1% formic acid.[7]

• Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

• Injection Volume: 10 μL.

Detection: UV at 274 nm.[8]

3.2.3 Data Analysis

- Generate a calibration curve by plotting the peak area of the cinnamyl cinnamate standard against its concentration.
- Determine the concentration in the sample by interpolating its peak area on the calibration curve.

NMR Spectroscopy

This protocol is for the structural confirmation of an isolated or purified **cinnamyl cinnamate** sample.

3.3.1 Sample Preparation

- Dissolve approximately 5-10 mg of the purified cinnamyl cinnamate sample in ~0.7 mL of deuterated chloroform (CDCl₃).[9]
- Transfer the solution to a 5 mm NMR tube.

3.3.2 Instrumentation and Conditions

- Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
- Experiments:
 - Proton (¹H) NMR.



- o Carbon (13C) NMR.
- (Optional) 2D experiments like COSY and HSQC for full assignment.
- Temperature: 25°C (298 K).

3.3.3 Data Analysis

- Process the acquired spectra (Fourier transform, phase correction, baseline correction).
- Integrate the ¹H NMR signals and assign the chemical shifts (ppm) by comparing them to literature values or predicted spectra.
- Assign the chemical shifts of the ¹³C NMR signals.

FT-IR Spectroscopy

This protocol details the rapid identification of functional groups in a **cinnamyl cinnamate** sample.

3.4.1 Sample Preparation

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
- Place a small amount of the solid or liquid cinnamyl cinnamate sample directly onto the ATR crystal.[5]

3.4.2 Instrumentation and Conditions

- Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent with a diamond ATR accessory.[5]
- Scan Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16.
- 3.4.3 Data Analysis



- Acquire the spectrum and perform a background subtraction.
- Identify the characteristic absorption bands corresponding to the functional groups of cinnamyl cinnamate.

Data Presentation: Summary of Analytical Parameters

The following tables summarize the key quantitative data for the identification of **cinnamyl cinnamate**.

Table 1: GC-MS Identification Parameters

Parameter	Value	Reference
Kovats Retention Index (non-polar column)	~2447	[1][6]
Molecular Ion (M+)	m/z 264	[2]

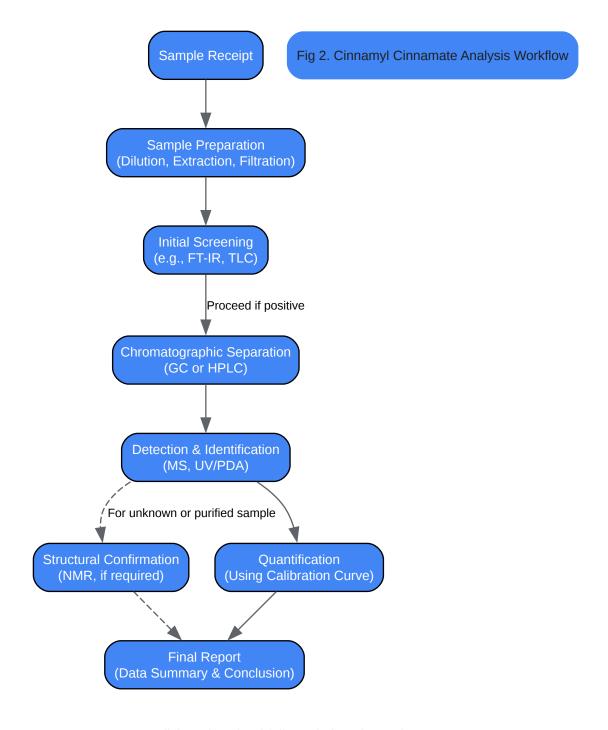
| Key EI Fragmentation Ions (m/z) | 131 (Base Peak), 117, 115, 91, 77 |[1][10] |

Table 2: Spectroscopic Data | Technique | Parameter | Value | Reference | | :--- | :--- | :--- | | 1 H NMR | Solvent | CDCl $_3$ |[9] | | | Expected Chemical Shifts (ppm) | Aromatic (7.2-7.6), Vinylic (6.2-7.8), Methylene (-CH $_2$ -) (~4.8) | General Ester/Alkene Ranges | | 1 3C NMR | Solvent | CDCl $_3$ |[9] | | | Expected Chemical Shifts (ppm) | Carbonyl (~166), Aromatic/Vinylic (115-145), Methylene (~65) |[10] | | FT-IR (ATR) | Functional Group | Wavenumber (cm $^{-1}$) | Vibration | | C=O (Ester) | ~1715 | Stretch |[11] | | | C=C (Alkene) | ~1635 | Stretch |[12] | | | C-O (Ester) | ~1160 | Stretch |[11] | | | =C-H (Aromatic/Vinylic) | ~3030-3080 | Stretch |[12] | | | C=C (Aromatic) | ~1580, ~1495 | Ring Stretch |[13] |

General Experimental Workflow

The diagram below outlines a typical workflow for the identification and quantification of **cinnamyl cinnamate** in a sample.





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Fig 2. Cinnamyl Cinnamate Analysis Workflow

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